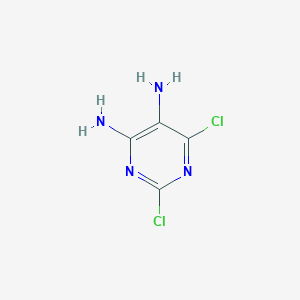

2,6-Dichloropyrimidine-4,5-diamine

説明

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine nucleus is a cornerstone in the field of chemical sciences, primarily due to its presence in fundamental biological molecules and its wide range of applications in medicinal chemistry. ingentaconnect.com Pyrimidines are integral components of nucleic acids (as cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and many coenzymes. mdpi.comnih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. tec.mxbenthamdirect.com

Researchers have extensively explored pyrimidine derivatives for their therapeutic potential, leading to the development of numerous drugs with anticancer, antiviral, antibacterial, and anti-inflammatory properties. ingentaconnect.comnih.gov The versatility of the pyrimidine ring allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com The ease of synthesis and the ability to introduce diverse functional groups further enhance the significance of the pyrimidine scaffold in the development of novel bioactive compounds. mdpi.combenthamdirect.com

Role of 2,6-Dichloropyrimidine-4,5-diamine in Heterocyclic Chemistry

In heterocyclic chemistry, this compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The presence of vicinal diamines (amino groups on adjacent carbon atoms) is particularly significant as it allows for the construction of five-membered rings fused to the pyrimidine core. This is a classic strategy for the synthesis of purines, which are themselves fundamental components of DNA and RNA.

The general synthetic utility of dichlorodiaminopyrimidines involves the reaction of the diamino groups with a variety of reagents. For instance, reaction with formic acid, formamide (B127407), or other one-carbon donors can lead to the formation of a fused imidazole (B134444) ring, yielding a purine (B94841) skeleton. The chlorine atoms on the pyrimidine ring are reactive sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. mdpi.com This dual reactivity—ring formation via the diamines and substitution at the chlorinated positions—makes compounds like this compound powerful intermediates in the synthesis of diverse heterocyclic libraries for screening and drug discovery. For example, related dichloropyrimidines are used in palladium-catalyzed amination and cross-coupling reactions to build complex molecular architectures. nih.govacs.orgresearchgate.net

Overview of Research Trajectories for this compound

Research involving this compound and its isomers is primarily directed towards the synthesis of novel bioactive molecules. A major trajectory is the development of purine analogs as potential therapeutic agents. acs.org By modifying the substituents on the pyrimidine ring and the nature of the fused ring, researchers can design molecules that target specific enzymes or receptors.

Another significant research avenue is in materials science. The planar structure and the potential for hydrogen bonding and pi-pi stacking of pyrimidine-based compounds make them interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of this compound could be exploited to tune the electronic and self-assembly properties of such materials.

While direct studies on this compound are limited, the established chemistry of its isomers provides a clear roadmap for its potential applications in both medicinal chemistry and materials science. chemicalbook.com

Data Tables

Due to the limited availability of specific experimental data for this compound in the surveyed literature, the following tables present data for the closely related and more extensively studied isomer, 2,5-Diamino-4,6-dichloropyrimidine. This information provides a reasonable approximation of the expected properties of the title compound.

Table 1: Physicochemical Properties of 2,5-Diamino-4,6-dichloropyrimidine

| Property | Value | Source |

| Molecular Formula | C₄H₄Cl₂N₄ | nih.gov |

| Molecular Weight | 179.00 g/mol | nih.gov |

| Melting Point | 181 °C (decomposes) | tcichemicals.com |

| Appearance | White to Light yellow to Light red powder to crystal | tcichemicals.com |

Table 2: Computed Properties of 2,5-Diamino-4,6-dichloropyrimidine

| Descriptor | Value | Source |

| IUPAC Name | 4,6-dichloropyrimidine-2,5-diamine | nih.gov |

| InChIKey | ZXWGHENZKVQKPX-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1(=C(N=C(N=C1Cl)N)Cl)N | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dichloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVAQTIZGIIBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286462 | |

| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130838-36-7 | |

| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dichloropyrimidine 4,5 Diamine

Established Synthetic Routes to 2,6-Dichloropyrimidine-4,5-diamine

The transformation of 2,5-Diamino-4,6-dihydroxypyrimidine (B34952) into its dichloro derivative is the most common pathway for producing this compound. This conversion has been approached through direct chlorination and via intermediate compounds to enhance reaction efficiency.

Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine

Direct chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine is a foundational method for synthesizing this compound. Initial attempts at this reaction highlighted challenges, leading to the development of catalyzed procedures to achieve viable yields.

Phosphorus oxychloride (POCl₃) serves as the primary chlorinating agent for converting the hydroxyl groups of 2,5-Diamino-4,6-dihydroxypyrimidine into chlorine atoms. google.comepo.orggoogle.com Early investigations into the direct reaction of the dihydroxypyrimidine with phosphorus oxychloride alone were reported to be unsuccessful, often resulting in the degradation of the pyrimidine (B1678525) ring rather than the desired chlorination. google.com This necessitated the inclusion of catalysts to facilitate the reaction. google.comepo.orggoogle.com

A significant advancement in the synthesis of this compound was the discovery that quaternary ammonium (B1175870) chlorides and hydrochlorides of weak tertiary amines act as effective catalysts in the presence of phosphorus oxychloride. google.comepo.orggoogle.com Compounds such as methyltriethylammonium chloride, tetraethylammonium (B1195904) chloride, and N-ethyl-N-methyl piperidinium (B107235) chloride have been successfully employed. google.comepo.orggoogle.com In some procedures, the quaternary ammonium salt is used in large quantities, effectively acting as a solvent for the reaction by fusing the reagents at elevated temperatures. epo.orggoogle.com Alternatively, weak tertiary amine bases like N,N-dimethylaniline or diethylaniline can be used. epo.orggoogle.com The catalyst is believed to activate the chlorinating agent, enabling the substitution of the hydroxyl groups. google.com

The catalyzed chlorination process requires specific conditions for optimal results. The reaction is typically conducted at elevated temperatures, around 100-105°C, for extended periods, often ranging from 20 to 28 hours. google.comepo.orggoogle.com The work-up procedure involves distilling off excess POCl₃ under vacuum, carefully quenching the reaction mixture in ice water, and adjusting the pH before extracting the product with a solvent like ethyl acetate. google.comepo.org Yields for this method have been reported in the range of 50-65%. epo.orggoogle.com However, it has been noted that replicating these results can be challenging, with some attempts yielding significantly less product, indicating that the process can be sensitive and may require careful optimization for large-scale production. google.com

Table 1: Catalytic Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

| Catalyst | Temperature | Time (hours) | Yield (%) | Reference |

| Methyltriethylammonium chloride | 104-105°C | 28 | 65 | google.comgoogle.com |

| Tetraethylammonium chloride | 105°C | 20 | 50 | epo.org |

| N-ethyl-N-methyl piperidinium chloride | 105°C | 24 | 65 | epo.orggoogle.com |

Synthesis via Bis-Formamidine Intermediates

An alternative strategy to direct chlorination involves the in-situ protection of the amino groups on the pyrimidine ring to prevent degradation and improve solubility. google.com This is achieved by converting 2,5-diamino-4,6-dihydroxypyrimidine into a bis-formamidine intermediate using a Vilsmeier reagent. google.com

The process begins with the reaction of the starting material, or its salt, with at least four molar equivalents of a Vilsmeier reagent, which can be generated from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride or thionyl chloride. google.com This reaction forms a soluble bis-formamidine derivative. The protection of the amino groups facilitates the subsequent chlorination of the hydroxyl groups. google.com Following the chlorination step, the formamidine (B1211174) groups are readily hydrolyzed under mild conditions to yield the final this compound. google.com This method avoids harsh reaction steps like nitration and the handling of highly reactive nitro intermediates common in other synthetic routes. google.com

Reaction Mechanisms and Pathways Involving this compound

The chemical behavior of this compound is characterized by the reactivity of its chloro-substituents. These positions are susceptible to nucleophilic aromatic substitution (SNAr), making the compound a versatile building block for more complex heterocyclic systems. nih.govmdpi.com

The two chlorine atoms at the C4 and C6 positions are active sites for reactions with nucleophiles such as amines. nih.govmdpi.com The regioselectivity of these substitution reactions can be influenced by the substituents already present on the pyrimidine ring and the nature of the incoming nucleophile. mdpi.comwuxiapptec.com For instance, in related dichloropyrimidine systems, the presence of electron-donating or electron-withdrawing groups can direct substitution to either the C2 or C4 position. wuxiapptec.com In the case of this compound, the two amino groups at C2 and C5 will electronically influence the reactivity of the C4 and C6 chloro groups towards nucleophiles. The compound can undergo sequential amination reactions, allowing for the controlled introduction of different amine groups to synthesize asymmetrically substituted diaminopyrimidines. nih.gov This reactivity is fundamental to its role as an intermediate in medicinal chemistry.

Nucleophilic Substitution Reactions (SNAr) of Chlorine Atoms

The chlorine atoms at the C2 and C6 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the two nitrogen atoms and the two chlorine atoms. This electronic arrangement facilitates the attack of nucleophiles, leading to the displacement of the chloride ions.

Substitution with Amines

The reaction of this compound with various amines is a fundamental method for creating libraries of substituted pyrimidine-4,5-diamines. These reactions typically proceed by treating the dichloropyrimidine with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride that is generated. The conditions of the reaction, such as the solvent, temperature, and the specific amine used, can be tuned to control the extent of substitution, yielding either mono- or di-aminated products. For instance, reactions with adamantane-containing amines have been used to synthesize compounds with potential biological activities. nih.gov In some cases, palladium catalysis is employed to facilitate the amination, particularly for the introduction of a second amino substituent. nih.gov

Table 1: Examples of Amination Reactions

| Amine | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Adamantylalkylamines | Mono-aminated pyrimidines | Catalyst-free | 60-99% | nih.gov |

| Various amines | Di-aminated pyrimidines | Pd(0) catalysis | Moderate | nih.gov |

| Aliphatic secondary amines | 4-amino-substituted pyrimidines | Pd(OAc)2/dppb, LiHMDS, THF | >30:1 regioselectivity | acs.org |

This table is for illustrative purposes and specific yields and conditions can vary.

Substitution with Thiols

Thiols and their corresponding anions, thiolates, are potent nucleophiles that can displace the chlorine atoms of this compound to form thioether derivatives. These reactions are valuable for introducing sulfur-containing functionalities into the pyrimidine scaffold. The resulting thio-substituted pyrimidines are precursors for a variety of heterocyclic compounds, some of which have been investigated for their biological properties. nih.govresearchgate.net The thioether linkage can also be subsequently oxidized to the corresponding sulfoxides and sulfones, further diversifying the range of accessible compounds.

Substitution with Alkoxides

Alkoxides, generated from the corresponding alcohols, readily participate in SNAr reactions with this compound to yield alkoxy-substituted pyrimidines. The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with alkoxide ions in the presence of an amine has been shown to result in both amination and solvolysis products. mdpi.comresearchgate.net This indicates a competition between the amine and the alkoxide as nucleophiles. The use of alcohols as solvents, particularly in the presence of a base like sodium hydroxide (B78521), can favor the formation of alkoxide ions and lead to the incorporation of an alkoxy group onto the pyrimidine ring. mdpi.comresearchgate.net

Regioselectivity in SNAr Reactions

In nucleophilic substitution reactions of dichloropyrimidines, the regioselectivity of the substitution is a critical factor. For asymmetrically substituted dichloropyrimidines, such as 2,4-dichloropyrimidines, substitution generally favors the C4 position. acs.orgwuxiapptec.com However, this selectivity can be highly sensitive to the substituents on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions. For instance, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.com In the case of symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent, but steric factors and the presence of other substituents can influence the reaction's outcome. For this compound, the two amino groups at the 4 and 5 positions will electronically influence the reactivity of the C2 and C6 positions. While specific studies on the regioselectivity of this exact molecule are not extensively detailed in the provided results, the principles governing related systems suggest that both electronic and steric effects of the nucleophile and the substrate would play a crucial role.

Reactions Involving Amino Groups

The 4,5-diamine functionality of the title compound is a key feature, enabling a different set of chemical transformations, most notably cyclization reactions to form fused heterocyclic systems.

Oxidation Reactions

While specific studies on the direct oxidation of the amino groups of this compound are not prevalent in the provided search results, the chemistry of ortho-diamines suggests potential reaction pathways. Ortho-phenylenediamines, for example, are known to undergo oxidative cyclization reactions to form phenazines. It is conceivable that under appropriate oxidizing conditions, the 4,5-diamino moiety could undergo intramolecular reactions, potentially leading to the formation of fused heterocyclic systems. However, the electron-withdrawing nature of the dichloropyrimidine ring would likely influence the feasibility and outcome of such oxidation reactions.

Reduction Reactions

The reduction of this compound is not extensively documented in the available scientific literature. However, insights into its potential reduction pathways can be inferred from studies on structurally similar compounds, such as other substituted pyrimidines. The primary targets for reduction in this molecule are the pyrimidine ring and the chloro substituents.

Catalytic hydrogenation is a common method for the reduction of heterocyclic rings. For instance, the catalytic hydrogenation of 4-amino-2,6-dichloropyrimidine (B161716) has been investigated. These studies have shown that the reduction of the pyrimidine ring can be complex and may lead to degradation of the molecule rather than simple saturation of the ring. oregonstate.edu This suggests that the reduction of this compound under similar conditions could also be challenging and might result in a mixture of products or ring-opened species.

Another potential reducing agent is sodium dithionite (B78146) (Na₂S₂O₄), which is known for its ability to reduce aromatic nitro compounds to anilines. organic-chemistry.org While this reagent is typically used for the reduction of nitro groups, its application to the reduction of the pyrimidine ring or the dechlorination of this compound has not been specifically reported.

Table 1: Potential Reduction Methodologies for this compound (Inferred from Related Compounds)

| Reducing Agent | Potential Reaction | Expected Product(s) | Notes |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Reduction of pyrimidine ring | Tetrahydropyrimidine derivatives or degradation products | High potential for ring degradation based on studies of similar compounds. oregonstate.edu |

| Sodium Dithionite (Na₂S₂O₄) | Dechlorination | 4,5-Diaminopyrimidine (B145471) | Not directly reported for this substrate; known for reducing other functional groups. organic-chemistry.org |

| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Dechlorination | 4,5-Diaminopyrimidine | Reactivity and selectivity would need to be determined experimentally. researchgate.netresearchgate.net |

Condensation Reactions

The vicinal diamino groups on the pyrimidine ring of this compound are key functional groups for condensation reactions. These reactions involve the formation of a new, larger molecule with the elimination of a small molecule, typically water.

One of the primary applications of this compound is in condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For example, condensation with α-dicarbonyl compounds can lead to the formation of pteridine (B1203161) derivatives.

Furthermore, the amino groups can undergo condensation with various electrophiles. For instance, the reaction with aldehydes or ketones can form Schiff bases, although these may be intermediates for subsequent cyclization reactions rather than stable, isolated products. The reactivity of the amino groups is influenced by the electron-withdrawing nature of the two chlorine atoms on the pyrimidine ring.

Amination reactions, where one or both of the chloro groups are substituted by an amine, are also a form of condensation reaction. The reaction of 4,6-dichloropyrimidines with various amines has been studied, demonstrating the feasibility of nucleophilic aromatic substitution at the chloro-substituted positions. nih.govnih.gov These reactions are often catalyzed by palladium complexes. nih.gov

Table 2: Representative Condensation Reactions of Dichloropyrimidines

| Reactant | Reagent/Catalyst | Product Type | Reference |

| 4,6-Dichloropyrimidine (B16783) | Adamantane-containing amines / K₂CO₃ | Mono- or di-aminated pyrimidines | nih.gov |

| 4-Amino-6-chloropyrimidine | Amines / Pd(dba)₂/BINAP | Diaminopyrimidines | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines / Triethylamine (B128534) | Mono-aminated pyrimidines | acs.org |

Cyclization Reactions for Formation of Fused Heterocycles

The most significant and well-documented reaction pathway for this compound is its use as a precursor for the synthesis of purine (B94841) derivatives through cyclization reactions. The adjacent amino groups provide a reactive site for the formation of a five-membered imidazole (B134444) ring fused to the pyrimidine core.

A common method for this transformation is the Traube purine synthesis, which involves the reaction of a 4,5-diaminopyrimidine with a one-carbon synthon. Reagents such as formic acid, orthoformates (e.g., triethyl orthoformate), or formamide (B127407) are frequently employed to provide the necessary carbon atom for the imidazole ring.

For example, the cyclization of this compound with formic acid or triethyl orthoformate leads to the formation of 2,6-dichloropurine (B15474). This reaction is a crucial step in the synthesis of various biologically active purine analogues. chemicalbook.comguidechem.comresearchgate.net The reaction typically proceeds by initial formylation of one of the amino groups, followed by intramolecular cyclization and dehydration.

The synthesis of 2,6-dichloropurine from 2-amino-6-chloropurine (B14584) via a diazotization reaction followed by chlorination has also been reported, highlighting another route to this important purine derivative which starts from a related pyrimidine. google.com

Table 3: Cyclization of this compound to form Purines

| Reagent | Product | Reaction Conditions | Reference |

| Formic acid | 2,6-Dichloropurine | Heating | researchgate.net |

| Triethyl orthoformate | 2,6-Dichloropurine | Heating, often with an acid catalyst | researchgate.net |

| Diethoxymethyl acetate | 2,6-Dichloropurine | Not specified | Not specified |

The resulting 2,6-dichloropurine is a versatile intermediate itself, where the two chlorine atoms can be selectively substituted with various nucleophiles to generate a diverse library of purine derivatives.

Derivatization and Analog Development from this compound

Derivatization and Analog Development from 2,6 Dichloropyrimidine 4,5 Diamine

Synthesis of Substituted Pyrimidine (B1678525) Derivatives

The compound 2,6-dichloropyrimidine-4,5-diamine serves as a key intermediate in the synthesis of a variety of substituted pyrimidine derivatives. Its reactive chlorine atoms are amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups.

One common approach involves the reaction of dichloropyrimidines with amines. For instance, the monoamination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines can be achieved without a catalyst. nih.gov The reaction of 4,6-dichloropyrimidine with various adamantane-containing amines in the presence of potassium carbonate and DMF at elevated temperatures yields N-(heteroaryl)-substituted adamantane-containing amines. nih.gov The steric hindrance of the adamantane (B196018) group can influence the reaction yield. nih.gov

Palladium-catalyzed reactions are also employed for the synthesis of unsymmetrical 4,6-diaminopyrimidines, although this can sometimes result in low yields and the formation of byproducts. nih.gov The choice of palladium catalyst and ligands, as well as the stoichiometry of the reactants, can be optimized to improve the yield of the desired di-substituted product. mdpi.com

Furthermore, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), a related symmetric compound, can undergo SNAr amination reactions with various amines in the presence of triethylamine (B128534) and ethanol. mdpi.com The presence of a base like sodium hydroxide (B78521) in alcoholic solvents can lead to solvolysis reactions, competing with the desired amination. mdpi.com

The resulting substituted pyrimidines are often investigated for their biological activities. For example, certain aminopyrimidine derivatives have been synthesized and evaluated for their antibacterial and antinociceptive effects. nih.gov

Table 1: Examples of Substituted Pyrimidine Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 4,6-Dichloropyrimidine | Adamantane-containing amines, K₂CO₃, DMF | N-(6-chloropyrimidin-4-yl)-adamantane-containing amines |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amines, Pd(0) catalyst | Adamantane-containing 4,6-diaminopyrimidines |

Formation of Purine (B94841) Derivatives and Nucleoside Analogues

This compound is a crucial precursor for the synthesis of purine derivatives and various nucleoside analogues, which are significant in medicinal chemistry. tandfonline.com

The synthesis of 9-substituted guanine (B1146940) derivatives often involves the construction of the purine ring system from a pyrimidine precursor. A key intermediate, 2,5-diamino-4,6-dichloropyrimidine, is a precursor for these guanine derivatives. tandfonline.com The synthesis of these compounds is of significant interest due to their potential as antiviral agents. tandfonline.com

The antiviral drugs penciclovir (B1679225) and its prodrug famciclovir (B1672041) are important carbocyclic purine analogs. nih.gov Their synthesis can start from guanine, which is converted to 2-amino-6-chloropurine (B14584). google.com This intermediate is then substituted at the 9-position with an appropriate side chain precursor. google.com Subsequent hydrolysis or reduction of the 6-chloro group yields penciclovir or famciclovir. google.com An alternative approach utilizes N2-acetyl-7-benzylguanine and a cyclic side chain precursor for a regioselective coupling at the N9 position of the guanine. nih.gov

2-Aminopurine (B61359), a structural analog of guanine, is a key component in the development of antiviral and antitumor agents. nih.gov The synthesis of 2-aminopurine can be achieved through various methods, including the cyclization of pyrimidine-2,4,5-triamine (B1267316) with triethylorthoformate and acetic anhydride. nih.gov 2,6-Dichloropurine (B15474) is a key intermediate in the synthesis of biologically active nucleosides. researchgate.net The synthesis of 2,6-diamino-substituted purines can be achieved from 2,6-dichloropurine through selective nucleophilic substitution reactions. researchgate.net

8-Azapurine (B62227) derivatives, also known as 1,2,3-triazolo[4,5-d]pyrimidines, are analogues of purines with a nitrogen atom at the 8-position. nih.gov These compounds have shown a range of biological activities. The synthesis of N6-substituted 8-azapurine derivatives can be achieved from 4,6-dichloropyrimidine and amino alcohols through nucleophilic substitution, diazotization, and amination or hydrazonation. nih.gov 8-Aza-2,6-diaminopurine, specifically 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, is a known derivative in this class. scbt.combiosynth.com

Table 2: Examples of Purine Derivatives and Nucleoside Analogues

| Precursor | Target Compound Class | Example(s) |

|---|---|---|

| 2,5-Diamino-4,6-dichloropyrimidine | 9-Substituted Guanine Derivatives | Various antiviral candidates |

| Guanine / N2-acetyl-7-benzylguanine | Carbocyclic Purine Analogs | Penciclovir, Famciclovir |

| Pyrimidine-2,4,5-triamine / 2,6-Dichloropurine | 2-Aminopurine Nucleoside Analogues | Various antiviral and antitumor agents |

Development of Hybrid Molecules

The development of hybrid molecules, which combine two or more pharmacophores, is a growing strategy in drug discovery to create compounds with enhanced biological activity. Pyrimidine and purine scaffolds are often used in the design of such hybrids for potential antitumor therapy. mdpi.com

For instance, hybrid molecules incorporating a pyrimidine ring have been synthesized and investigated for their anticancer properties. These can include pyrimidine-bridged combretastatin (B1194345) hybrids, pyrimidine-chalcone hybrids, and curcumin-5-fluorouracil hybrids. mdpi.com Thiopyrimidines, such as 2-(heptylthio)pyrimidine-4,6-diamine, synthesized via S-alkylation of 4,6-diamino-2-mercaptopyrimidine, also serve as a basis for developing new biologically active compounds. mdpi.com

Similarly, purine-based hybrids, such as those combining a purine nucleus with a phenylthio or phenylsulfinyl group, have been designed to target specific enzymes like the EGFR ATP-binding pocket. mdpi.com Other examples include purine-piperazine and purine-piperidine hybrids. mdpi.com The synthesis of new purine/pyrimidine derivatives as multi-targeted agents is an active area of research, with studies exploring their potential to interact with various receptor sites in the immune system. nih.gov

Incorporation of Diverse Functional Groups

The introduction of varied functional groups onto the pyrimidine ring is a key strategy in analog development. The chlorine atoms are particularly susceptible to nucleophilic substitution, enabling the attachment of a wide array of moieties, including aryl groups and bulky aliphatic structures like adamantane.

The introduction of aryl groups is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, where an aniline (B41778) derivative displaces one or both of the chloro substituents. This approach allows for the synthesis of a diverse library of N-aryl pyrimidine diamines.

One synthetic route involves the reaction of a related starting material, 4,6-dichloro-5-nitropyrimidine, with an N-alkylaniline such as N-methylbenzenamine. researchgate.net This initial substitution reaction is followed by the reduction of the nitro group at the C5 position to an amine, yielding the final 4,5-diamine product. researchgate.net The reaction with N-methylbenzenamine in the presence of triethylamine proceeds to afford the intermediate, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, in an 80% yield. researchgate.net Subsequent reduction of this intermediate yields the desired 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, also with an 80% yield. researchgate.net

This substitution strategy has also been employed to create series of N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamines. nih.gov In this multi-step synthesis, a key chlorinated pyrimido[4,5-b]indole intermediate is treated with various substituted anilines in refluxing isopropanol (B130326) with a catalytic amount of concentrated HCl. nih.gov This displacement reaction provided the desired aryl-substituted products in yields ranging from 37% to 80%. nih.gov

Table 1: Synthesis of an Aryl-Substituted Pyrimidine-4,5-diamine Analog

| Step | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| 1 (Aryl Substitution) | 4,6-Dichloro-5-nitropyrimidine + N-Methylbenzenamine | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 80% | researchgate.net |

| 2 (Nitro Reduction) | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine | 80% | researchgate.net |

The adamantane moiety, a bulky, lipophilic polycyclic hydrocarbon, can be incorporated into the pyrimidine structure to modify its physicochemical properties. mdpi.comresearchgate.net The introduction of adamantane-containing amines onto a dichloropyrimidine core has been achieved through a stepwise substitution approach. nih.govnih.gov

Research on the closely related 4,6-dichloropyrimidine demonstrates a facile, catalyst-free monoamination via nucleophilic substitution. researchgate.netnih.gov The reaction involves heating the dichloropyrimidine with various adamantane-containing amines in DMF with potassium carbonate. nih.gov The yield of these mono-substituted products is influenced by steric hindrance; sterically unhindered amines like (adamantan-1-yl)methanamine give nearly quantitative yields, while more hindered amines result in lower yields. nih.gov For instance, the reaction with 1-(1-adamantyl)methanamine proceeded smoothly to give the product in almost quantitative yield, whereas amines with the adamantane core closer to the amino group, such as adamantyl(methyl)amine, resulted in yields of 60-65%. nih.gov

The introduction of a second amino substituent to form a di-substituted product requires more stringent conditions, typically involving palladium(0)-catalyzed amination. nih.govnih.gov This two-step process allows for the controlled synthesis of both symmetrical and unsymmetrical diaminopyrimidines bearing adamantane groups. nih.gov

Table 2: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines

| Adamantane-Containing Amine | Mono-substituted Product | Yield | Reference |

|---|---|---|---|

| (Adamantan-1-yl)methanamine | N-((Adamantan-1-yl)methyl)-6-chloropyrimidin-4-amine | ~100% | nih.gov |

| 2-(Adamantan-1-yl)ethan-1-amine | N-(2-(Adamantan-1-yl)ethyl)-6-chloropyrimidin-4-amine | 65% | nih.gov |

| Adamantan-1-amine | N-(Adamantan-1-yl)-6-chloropyrimidin-4-amine | 76% | nih.gov |

| N-((Adamantan-1-yl)methyl)ethan-1-amine | N-((Adamantan-1-yl)methyl)-N-ethyl-6-chloropyrimidin-4-amine | 75% | nih.gov |

| N-(Adamantan-1-yl)ethan-1-amine | N-(Adamantan-1-yl)-N-ethyl-6-chloropyrimidin-4-amine | 60% | nih.gov |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,6-Dichloropyrimidine-4,5-diamine, offering insights into the chemical environment of each atom within the molecule.

¹H NMR Studies

Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms present in the molecule. For the related compound, 4-Chloro-2,6-diaminopyrimidine (B16297), the ¹H NMR spectrum in DMSO-d6 shows distinct signals for the different protons. chemicalbook.com Specifically, the amine protons appear as two separate signals at 6.61 ppm and 6.37 ppm, while the pyrimidine (B1678525) ring proton resonates at 5.717 ppm. chemicalbook.com In another related structure, N-(6-chloropyrimididin-4-yl)-N′-(1-Adamantyl)propan-1,3-diamine, the pyrimidine protons H5 and H2 appear as singlets at 6.51 ppm and 8.34 ppm, respectively, in CDCl₃. nih.gov

Table 1: ¹H NMR Chemical Shifts for Related Pyrimidine Derivatives

| Compound | Solvent | H5 (ppm) | H2 (ppm) | Amine Protons (ppm) | Reference |

| 4-Chloro-2,6-diaminopyrimidine | DMSO-d6 | 5.717 | - | 6.61, 6.37 | chemicalbook.com |

| N-(6-chloropyrimididin-4-yl)-N′-(1-Adamantyl)propan-1,3-diamine | CDCl₃ | 6.51 | 8.34 | 3.20-3.39 (m) | nih.gov |

¹³C NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For N-(6-chloropyrimididin-4-yl)-N′-(1-Adamantyl)propan-1,3-diamine, the ¹³C NMR spectrum in CDCl₃ shows signals for the pyrimidine ring carbons at 104.9 ppm (C2), 156.8 ppm (C4), 161.9 ppm (C6), and 162.2 ppm (C5). nih.gov In the case of 2,4-Dichloropyrimidine (B19661), the carbon signals in DMSO-d6 have been reported in the literature. spectrabase.com The related 4,6-Dichloropyrimidine (B16783) also has documented ¹³C NMR data. chemicalbook.com

Table 2: ¹³C NMR Chemical Shifts for Related Pyrimidine Derivatives

| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Reference |

| N-(6-chloropyrimididin-4-yl)-N′-(1-Adamantyl)propan-1,3-diamine | CDCl₃ | 104.9 | 156.8 | 162.2 | 161.9 | nih.gov |

Prototropic Equilibrium Studies via NMR

NMR spectroscopy is also instrumental in studying the dynamic process of prototropic equilibrium, or tautomerism. In certain substituted pyrimidines, the molecule can exist as an equilibrium mixture of amine and imine tautomers. nih.gov This phenomenon can lead to line broadening in the ¹H NMR spectra for protons involved in the exchange, such as the NH protons and adjacent heterocyclic ring protons. nih.gov The study of this equilibrium is crucial as it influences the molecule's ability to form hydrogen bonds and participate in chemical reactions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a related compound, 2-(heptylthio)pyrimidine-4,6-diamine, displays characteristic absorption bands for the N-H stretching of the two amino groups at 3470, 3320, and 3181 cm⁻¹. mdpi.com The presence of an alkyl sulfide (B99878) group attached to the pyrimidine ring is indicated by peaks at 1076, 1236, and 1280 cm⁻¹. mdpi.com Similarly, studies on 4-chloro-2,6-diaminopyrimidine have utilized IR spectroscopy to assign fundamental vibrational frequencies. asianpubs.org The IR spectra of 4,6-dichloropyrimidine have been studied in various phases, including as oriented crystal films, Nujol mulls, and in solutions of carbon tetrachloride and chloroform. osti.gov For 5-Amino-4,6-dichloropyrimidine, the condensed phase IR spectrum is available in the NIST database. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of the related compound 4,6-Dichloropyrimidine is available through the NIST WebBook. nist.gov Similarly, the mass spectrum of 4-Chloro-2,6-diaminopyrimidine is also documented. nist.gov

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate determination of the molecular mass of a compound, which allows for the unambiguous determination of its elemental composition. thermofisher.com For instance, the HRMS (ESI-TOF) of 2-(heptylthio)pyrimidine-4,6-diamine showed an m/z of 241.1500, which corresponds to the calculated value for its protonated molecular formula [C₁₁H₂₀N₄S]⁺ (241.1481), confirming the mono-alkylation product. mdpi.com In another example, the HRMS (MALDI-TOF) for N-(6-chloropyrimididin-4-yl)-N′-(1-Adamantyl)propan-1,3-diamine gave an observed m/z of 321.1834 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 321.1841 for C₁₇H₂₆ClN₄. nih.gov This high level of accuracy is crucial for confirming the identity of newly synthesized compounds. nih.govthermofisher.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical method for determining the purity and quantifying the amount of this compound in a sample. The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For diaminopyrimidine derivatives, reversed-phase HPLC is a commonly employed mode.

While specific methods for this compound are proprietary, methods for structurally similar compounds, such as 2,4-diamino-6-hydroxypyrimidine (B22253), illustrate the general approach. google.com A typical method involves using a hydrophilic interaction chromatography (HILIC) or a C18 column, which is suitable for retaining polar compounds. google.com A gradient elution system, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities or starting materials. google.com

For instance, a method for analyzing 2,4-diamino-6-hydroxypyrimidine utilizes a mobile phase consisting of a potassium dihydrogen phosphate (B84403) aqueous solution and methanol. google.com The gradient starts with a low percentage of the organic modifier (methanol) to retain the polar analyte and gradually increases to elute compounds with higher affinities for the stationary phase. google.com Detection is typically performed using an ultraviolet (UV) detector, as pyrimidine rings exhibit strong absorbance in the UV region. The main component can be quantified at one wavelength (e.g., 210 nm), while impurities might be monitored at another (e.g., 200 nm) to ensure comprehensive detection. google.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example HPLC Conditions for Analysis of a Diaminopyrimidine Derivative This table is based on a method for 2,4-diamino-6-hydroxypyrimidine and is representative of a potential approach for this compound.

| Parameter | Condition |

| Instrument | Thermo Ultimate 3000 with DAD detector google.com |

| Column | Hydrophilic Chromatographic Column google.com |

| Mobile Phase | A: Potassium dihydrogen phosphate aqueous solutionB: Methanol google.com |

| Elution | Gradient Elution google.com |

| Flow Rate | Not Specified |

| Injection Volume | 1 µL google.com |

| Detection | UV at 210 nm (Main Component)UV at 200 nm (Impurities) google.com |

| Sample Preparation | ~2 mg/mL in Acetonitrile:Water (1:1 v/v) google.com |

Quantification is achieved by creating a calibration curve using certified reference standards of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its exact concentration. Internal standard methods, using a compound like p-aminobenzenesulfonic acid, can also be employed to improve accuracy and precision by correcting for variations in injection volume and sample preparation. google.com

X-ray Crystallography and Crystal Structure Analysis of Derivatives

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. While the crystal structure of the parent this compound is not widely reported, analysis of its derivatives provides crucial information about how the core structure influences solid-state packing and intermolecular interactions. Such studies are vital for understanding the material's properties and for designing new molecules with desired characteristics.

The analysis of pyrimidine derivatives reveals that their crystal structures are predominantly stabilized by a network of hydrogen bonds and other non-covalent interactions. nih.govvensel.org These interactions dictate the molecular conformation and the supramolecular assembly in the crystal lattice.

The amino groups (–NH₂) on the pyrimidine ring of this compound derivatives are potent hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. This functionality leads to the formation of robust and predictable hydrogen bonding networks. nih.gov

In the crystal structures of related diaminopyrimidine derivatives, N—H⋯N hydrogen bonds are a common and stabilizing feature, often leading to the formation of dimeric arrangements. nih.govvensel.org For example, in the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, molecules form dimers through these N—H⋯N interactions. nih.gov Similarly, in N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the packing is stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. vensel.org These dimers can then act as building blocks for more extended one-, two-, or three-dimensional supramolecular architectures. nih.goviucr.org The persistence of these hydrogen bonds is a key factor in guiding the crystallization process. nih.gov

Table 2: Common Hydrogen Bonding Interactions in Aminopyrimidine Derivative Crystals

| Interaction Type | Description |

| N—H⋯N | Forms strong, directional bonds, often leading to dimeric synthons. nih.govvensel.org |

| N—H⋯O | Occurs when other functional groups (e.g., carbonyls, nitrates) are present, contributing to extended networks. vensel.orgnih.gov |

| O⋯H/H⋯O | A major contributor to crystal packing in the presence of hydroxyl groups or nitrate (B79036) anions. nih.goviucr.org |

| C—H⋯N/O | Weaker interactions that provide additional stabilization to the crystal lattice. vensel.orgnih.gov |

The specific pattern of hydrogen bonding can be influenced by the nature and position of other substituents on the pyrimidine ring, which can introduce steric hindrance or additional interaction sites.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a three-dimensional map that defines the space occupied by a molecule in a crystal, with the surface colored to indicate the nature and strength of intermolecular contacts. Red spots on the surface highlight close contacts (shorter than the sum of van der Waals radii), while blue regions indicate longer-range contacts, and white areas represent contacts at the van der Waals separation distance. mdpi.com

In the crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, Hirshfeld analysis quantified the contributions of various interactions, indicating that O⋯H/H⋯O contacts were the most dominant at 53.2%, followed by N⋯H/H⋯N (12.5%) and C⋯H/H⋯C (9.6%). nih.goviucr.org For a different derivative, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, the analysis showed that H⋯H interactions were the most prevalent, accounting for 51.6% of the surface contacts, followed by C⋯H (23.0%), N⋯H (15.8%), and S⋯H (8.5%). nih.gov These quantitative insights are crucial for understanding the forces that govern the cohesion of the crystal structure. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Pyrimidine Derivatives

| Interaction Type | 2,4,6-triaminopyrimidine dinitrate nih.goviucr.org | 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.gov |

| H⋯H | - | 51.6% |

| O⋯H/H⋯O | 53.2% | - |

| N⋯H/H⋯N | 12.5% | 15.8% |

| C⋯H/H⋯C | 9.6% | 23.0% |

| S⋯H | - | 8.5% |

By applying these advanced analytical and computational methods to derivatives of this compound, researchers can gain a comprehensive understanding of its chemical purity and the intricate non-covalent forces that direct its self-assembly in the solid state.

Biological and Medicinal Chemistry Applications of 2,6 Dichloropyrimidine 4,5 Diamine and Its Derivatives

Antiviral Activities

Derivatives of 2,6-Dichloropyrimidine-4,5-diamine have emerged as a promising class of antiviral agents, exhibiting inhibitory effects against a range of human pathogenic viruses. The core pyrimidine (B1678525) structure is a key pharmacophore that can be chemically modified to target specific viral enzymes and replication processes.

Inhibition of Viral Replication Processes

The primary mechanism by which many pyrimidine-based antiviral agents function is through the inhibition of viral replication. This can be achieved by targeting viral polymerases, proteases, or other enzymes essential for the viral life cycle. For instance, nucleoside analogs derived from pyrimidines can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting replication. Non-nucleoside inhibitors, on the other hand, can bind to allosteric sites on viral enzymes, inducing conformational changes that inactivate the enzyme.

Activity Against Herpes Simplex Virus (HSV-1)

Several derivatives of pyrimidines have demonstrated notable activity against Herpes Simplex Virus Type 1 (HSV-1), a prevalent pathogen causing a range of diseases from cold sores to encephalitis. For example, a series of 5-substituted 4′-thiopyrimidine nucleosides have been shown to inhibit HSV-1 replication. One such analog, 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU), exhibited an EC50 value of 0.1 μM against HSV-1. nih.gov While acyclovir-resistant HSV-1 strains showed some resistance to 4′-thioIDU, the compound retained modest activity. nih.gov Additionally, certain pyrazolopyridine derivatives have been identified as strong inhibitors of HSV-1 replication. mdpi.comresearchgate.net

Activity Against Human Immunodeficiency Virus (HIV-1)

The development of effective antiretroviral agents is a critical area of research, and pyrimidine derivatives have contributed significantly to this field. Adamantane-containing amine derivatives of pyrimidine have been noted for their anti-HIV activities. nih.gov Furthermore, a series of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] nih.govmdpi.combenzodiazepin-2(1H)-one (TIBO) derivatives, which are structurally distinct but conceptually related to fused pyrimidine systems, have shown potent anti-HIV-1 activity. The replacement of the urea oxygen with sulfur in these compounds led to enhanced activity, with the most active thiourea derivative exhibiting an IC50 of 0.012 microM, comparable to the well-known antiretroviral drug AZT. nih.gov Dipyridodiazepinone derivatives have also been identified as promising inhibitors of HIV-1 reverse transcriptase. beilstein-journals.orgnih.gov

Activity Against Hepatitis B Virus (HBV)

Chronic Hepatitis B Virus (HBV) infection remains a major global health issue, and the search for novel antiviral therapies is ongoing. Purine (B94841) analogs, which can be synthesized from pyrimidine-4,5-diamines, are a cornerstone of anti-HBV treatment. Thiazolo[4,5-d]pyrimidine derivatives have also been evaluated for their anti-HBV activity. One study found that a specific derivative demonstrated significant activity against HBV in vitro. nih.gov Furthermore, dispirotripiperazine (DSTP) analogs containing a 5-nitropyrimidine moiety have shown activity against HBV. nih.gov In the search for new nucleoside analogs, a phosphoramidate prodrug of a 2′-hydroxymethyl-apionucleoside exhibited potent anti-HBV activity with an EC50 value of 7.8 nM in a cell-based assay. mdpi.com

Antiviral Activity against Tick-Borne Encephalitis Virus (TBEV)

Tick-Borne Encephalitis Virus (TBEV) is a significant cause of neurological infections in Europe and Asia, and there is a need for effective antiviral treatments. Research has shown that certain 4-aminopyrimidine (B60600) N-oxides can inhibit TBEV replication, with the most potent compound showing EC50 values lower than 22 µM against various TBEV strains. nih.gov Additionally, a series of uridine derivatives of 2-deoxy sugars have demonstrated significant anti-TBEV activity, with IC50 values ranging from 1.4 to 10.2 µM. semanticscholar.org Nucleoside analogs such as 7-deaza-2′-C-methyladenosine have also been identified as inhibitors of TBEV replication with an EC50 of 5.1 ± 0.4 μM. nih.gov

Anticancer and Antitumor Properties

In addition to their antiviral effects, derivatives of this compound have been extensively explored for their potential as anticancer and antitumor agents. The fused pyrimidine scaffolds, such as pyrimido[4,5-d]pyrimidines and thiazolo[4,5-d]pyrimidines, are structurally similar to endogenous purines and can act as antagonists in various metabolic pathways or as inhibitors of key enzymes involved in cancer cell proliferation.

Thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their anti-proliferative activity across a panel of eight cancer cell lines, with some derivatives showing efficacy against several hematological cancer types. nih.gov The anticancer activity of these compounds is often attributed to their ability to inhibit protein kinases, which are crucial for cancer cell signaling and survival. nih.gov For instance, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines were designed as cyclin-dependent kinase 2 (CDK2) inhibitors, with one compound showing a very good inhibition with an IC50 value of 0.25 μM. nih.gov

Novel pyrimidine derivatives have been synthesized and have shown inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. nih.gov Furthermore, new 2,4-diaminopyrimidine (B92962) derivatives have demonstrated potent antitumor activities against A549, HCT-116, PC-3, and MCF-7 cell lines, with the most promising compounds having IC50 values in the low micromolar range.

Thiazolo[4,5-d]pyrimidine derivatives are also considered potential anticancer agents. A study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives found that one compound was particularly active among the newly synthesized series. mdpi.com

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidine | - | 0.25 (CDK2 inhibition) | nih.gov |

| 2,4-Diaminopyrimidine | A549 | 2.14 | |

| 2,4-Diaminopyrimidine | HCT-116 | 3.59 | |

| 2,4-Diaminopyrimidine | PC-3 | 5.52 | |

| 2,4-Diaminopyrimidine | MCF-7 | 3.69 |

Inhibition of Kinase Targets (e.g., FLT3, PfGSK3/PfPK6, EGFR)

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and malaria.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition:

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML). Consequently, FLT3 has emerged as a critical therapeutic target. A series of pyrimidine-4,6-diamine derivatives have been rationally designed and synthesized as type-II inhibitors of FLT3. patsnap.comresearchgate.net One of the most potent compounds from these studies, compound 13a , demonstrated an IC50 value of 13.9 nM against the FLT3 kinase, showcasing high selectivity over the closely related c-KIT kinase. patsnap.comresearchgate.netmdpi.com This selectivity is a significant advantage as the simultaneous inhibition of c-KIT is associated with myelosuppression. mdpi.com The urea analog of this compound, 24a , also showed potent FLT3 inhibition with an IC50 of 41 nM. patsnap.com Further studies on thienopyrimidine compounds also identified derivatives with FLT3 inhibitory activity, with compound 10a showing an IC50 of 17.83 µM. nih.gov

| Compound | Target Kinase | IC50 (nM) |

| 13a | FLT3 | 13.9 |

| 24a | FLT3 | 41 |

| 10a | FLT3 | 17830 |

Inhibition of Plasmodium falciparum Kinases (PfGSK3/PfPK6):

The essential roles of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6) in the lifecycle of the malaria parasite make them attractive targets for novel antimalarial drugs. drugbank.comnih.gov Researchers have identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of these kinases. drugbank.comnih.gov Notably, compounds 23d and 23e displayed significant inhibitory activity against both PfGSK3 and PfPK6 in the nanomolar range. drugbank.comnih.gov Specifically, compound 23d had IC50 values of 172 nM for PfGSK3 and 11 nM for PfPK6, while compound 23e was even more potent against PfGSK3 with an IC50 of 97 nM and against PfPK6 with an IC50 of 8 nM. drugbank.comnih.gov

| Compound | Target Kinase | IC50 (nM) |

| 23d | PfGSK3 | 172 |

| 23d | PfPK6 | 11 |

| 23e | PfGSK3 | 97 |

| 23e | PfPK6 | 8 |

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). The activation of the FGF2-FGFR1 autocrine pathway can reduce the sensitivity of NSCLC cells to EGFR inhibitors. To address this, 4,6-pyrimidinediamine derivatives have been designed as dual EGFR and FGFR inhibitors. One such derivative, BZF 2 , was identified as a highly selective and potent dual inhibitor. In cell proliferation assays, BZF 2 showed significant activity against H226 and HCC827 GR cell lines with IC50 values of 2.11 µM and 0.93 µM, respectively. Other studies have also explored diaminopyrimidine derivatives as EGFR inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range.

| Compound | Cell Line | IC50 (µM) |

| BZF 2 | H226 | 2.11 |

| BZF 2 | HCC827 GR | 0.93 |

Inhibition of Other Enzymes (e.g., Adenosine Deaminase)

Based on the available literature, there is no specific information regarding the inhibition of adenosine deaminase by this compound or its direct derivatives. While adenosine deaminase is a well-established therapeutic target for various diseases, and numerous inhibitors have been developed, a direct link to the specific chemical scaffold of this compound has not been reported in the searched scientific literature.

Anti-inflammatory Properties

Inhibition of Immune-Activated Nitric Oxide Production

Derivatives of this compound have shown promise as anti-inflammatory agents through their ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. A study on 5-substituted 2-amino-4,6-dichloropyrimidines revealed that these compounds effectively inhibit immune-activated NO production in mouse peritoneal cells. The most potent compound in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine , which exhibited an IC50 of 2 µM. Other derivatives in the series also showed significant inhibitory activity, with IC50 values ranging from 9 to 36 µM. This indicates that the 2-amino-4,6-dichloropyrimidine core is a viable scaffold for the development of novel anti-inflammatory agents that target nitric oxide production.

| Compound | Target | IC50 (µM) |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | 2 |

| Other 5-substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide Production | 9-36 |

Antimalarial Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of antimalarial drugs. Derivatives of this compound have been investigated for their potential to combat Plasmodium falciparum, the most virulent species of the malaria parasite. The dual inhibition of PfGSK3 and PfPK6 by 2,4,5-trisubstituted pyrimidines, as mentioned earlier, contributes to their antimalarial activity. drugbank.comnih.gov Compounds 23d and 23e not only showed potent kinase inhibition but also demonstrated considerable activity against the blood stage of P. falciparum 3D7 strain, with EC50 values of 552 nM and 1400 nM, respectively. drugbank.comnih.gov Further research into 2,4-diaminopyrimidine derivatives has led to the identification of compounds with even more potent antimalarial activity. For instance, compounds 68 and 69 displayed impressive activity against the chloroquine-resistant Pf3D7 strain with IC50 values of 0.05 µM and 0.06 µM, respectively.

| Compound | P. falciparum Strain | EC50/IC50 (nM) |

| 23d | 3D7 | 552 |

| 23e | 3D7 | 1400 |

| 68 | Pf3D7 | 50 |

| 69 | Pf3D7 | 60 |

Antimicrobial Properties

Antibacterial Activity

The emergence of antibiotic resistance has necessitated the search for new antibacterial agents. Pyrimidine derivatives have been explored for their antimicrobial properties. A study on 6-Chloro-2,4-diamino pyrimidine investigated its in vitro biological screening against various bacterial species. The study revealed that this compound exhibited low to moderate antibacterial activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., and Salmonella spp. when compared to standard antibiotics like Streptomycin and Vancomycin. The minimum inhibitory concentration (MIC) is a key parameter to quantify antibacterial efficacy, with lower values indicating higher potency. While specific MIC values for 6-Chloro-2,4-diamino pyrimidine were not detailed in the provided search results, the qualitative assessment suggests a potential starting point for the development of more potent antibacterial agents based on this scaffold.

| Compound | Bacterial Species | Activity |

| 6-Chloro-2,4-diamino pyrimidine | Staphylococcus aureus | Low to moderate |

| 6-Chloro-2,4-diamino pyrimidine | Escherichia coli | Low to moderate |

| 6-Chloro-2,4-diamino pyrimidine | Bacillus cereus | Low to moderate |

| 6-Chloro-2,4-diamino pyrimidine | Streptococcus spp. | Low to moderate |

| 6-Chloro-2,4-diamino pyrimidine | Klebsiella spp. | Low to moderate |

| 6-Chloro-2,4-diamino pyrimidine | Salmonella spp. | Low to moderate |

Antifungal Activity

The pyrimidine nucleus is a key component in several commercial fungicides, highlighting the potential of this chemical class in agriculture and medicine. nih.govtandfonline.com Research into pyrimidine derivatives has revealed that specific substitutions on the ring can lead to potent antifungal agents. While studies focusing directly on derivatives of this compound are limited, broader research on substituted pyrimidines provides insight into their antifungal potential.

For instance, a series of novel pyrimidine derivatives incorporating an amide moiety were synthesized and tested against various plant pathogenic fungi. frontiersin.orgnih.gov The findings indicated that certain compounds exhibited significant inhibitory effects. Notably, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) was found to have an excellent EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/ml). frontiersin.orgnih.gov Another study on 1,6-dihydropyrimidine derivatives identified that compounds with electron-withdrawing substitutions on an N-phenyl acetamide (B32628) ring showed good activity against Candida albicans. nih.gov

Similarly, investigations into 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety demonstrated obvious antifungal activities against several species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav. frontiersin.org These studies collectively underscore the viability of the pyrimidine scaffold as a basis for developing new antifungal agents, suggesting that derivatives of this compound could yield active compounds if appropriately functionalized.

| Compound Series | Target Fungi | Notable Activity/Finding | Reference |

|---|---|---|---|

| Pyrimidine derivatives with amide moiety | Phomopsis sp., Botryosphaeria dothidea, Botrytis cinereal | Compound 5o showed an EC50 of 10.5 µg/ml against Phomopsis sp., outperforming Pyrimethanil. | frontiersin.orgnih.gov |

| 5-Cyano-6-oxo-1,6-dihydro-pyrimidine derivatives | Candida albicans | Electron-withdrawing substituents on the N-phenyl acetamide ring enhanced activity. | nih.gov |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans | Several compounds showed significant inhibition against multiple Botrytis cinerea strains. | frontiersin.org |

| 4,6-Diphenyl-3,4-dihydropyrimidine-2-(1H)-one derivatives | Candida albicans, Aspergillus niger | Synthesized N-mannich bases were screened for antifungal activity. | informativejournals.com |

Other Pharmacological Applications

Potassium Channel Modulating Agents

Potassium channels are crucial membrane proteins that regulate cellular excitability and are involved in a wide array of physiological processes, from cardiac rhythm to neuronal signaling. nih.govscbt.com Consequently, molecules that modulate the activity of these channels are valuable tools in research and have potential as therapeutic agents for conditions like epilepsy, arrhythmias, and hypertension. scbt.commdpi.com While various chemical scaffolds have been identified as potassium channel modulators, the scientific literature currently lacks specific studies on derivatives of this compound for this particular application. The development of derivatives from this class as potassium channel modulators remains an unexplored area of research.

Psychotropic Agents

The central nervous system (CNS) is a significant target for therapeutic intervention, and pyrimidine-based compounds have been successfully developed as potent CNS agents. nih.gov The diaminopyrimidine scaffold is of particular interest due to its ability to be modified with various lipophilic moieties that can enhance penetration of the blood-brain barrier.

Derivatives of heterocyclic compounds, including diaminopyrimidines, that bear adamantaneamine groups are of special interest as potential psychotropic agents. nih.gov The adamantane (B196018) group increases the lipophilicity of molecules, which can facilitate their passage through biological membranes to act on CNS targets. nih.gov Furthermore, pyrimidine-based diazepine derivatives have been synthesized and shown to possess anxiolytic, sedative, and hypnotic activities, likely through interaction with neurotransmitter receptors such as GABA and glutamate receptors in the brain. alliedacademies.org Given that pyrimidine derivatives have been investigated as agonists and antagonists for various CNS receptors, including serotonin and adenosine receptors, the this compound core represents a promising starting point for the design of novel psychotropic drugs. nih.gov

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the discovery of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is an ongoing goal in medicinal chemistry. nih.govfrontiersin.org The pyrimidine scaffold has been identified as a promising framework for the development of new anticonvulsant agents. nih.gov

In particular, fused heterocyclic systems containing a pyrimidine ring have shown significant anticonvulsant properties. A study on triazolopyrimidine derivatives revealed that many of these compounds exhibited potent anticonvulsive activity in both the maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models in mice. nih.govfrontiersin.org One of the most potent compounds, designated 6d , had a median effective dose (ED50) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. nih.govfrontiersin.org Its calculated protection index (PI), a measure of the margin of safety, was significantly higher than those of established AEDs like valproate and carbamazepine. nih.govfrontiersin.org Further studies suggested that the anticonvulsant activity of this compound involves the GABA receptor system. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated moderate to high levels of anticonvulsant activity in the MES screen. researchgate.net

| Compound Series | Test Model | Most Potent Compound(s) | Efficacy (ED50) | Reference |

|---|---|---|---|---|

| Triazolopyrimidines | Maximal Electroshock (MES) | Compound 6d | 15.8 mg/kg | nih.govfrontiersin.org |

| Pentetrazol (PTZ) | 14.1 mg/kg | |||

| Pyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-ones | MES | Compounds 4a and 4e | High Protection Index (>12) | researchgate.net |

| Pyrido[2,3-d]pyrimidines | MES | Compounds 5c and 5d | 100% protection at 100 mg/kg | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For diaminopyrimidine derivatives, SAR studies have been conducted across various therapeutic targets, revealing key structural requirements for potency and selectivity.

Investigations into 2,4-diaminopyrimidine derivatives as antitumor agents found that the nature of substituents on the pyrimidine core and the terminal aniline (B41778) moiety significantly impacts activity. Similarly, SAR studies on 2,6-diaminopyrimidin-4-one derivatives as IRAK4 inhibitors showed that the activity profile was divergent from that of the corresponding 2,4,6-trisubstituted pyrimidines, indicating that small changes to the core scaffold can alter the binding mode and substituent tolerance. nih.gov The electronic effects of substituents are also crucial, as they can control the reactivity of the molecule during synthesis and its interactions with biological targets. acs.org

Impact of Substituent Modifications on Biological Activity

The modification of substituents at various positions of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile. The this compound scaffold offers four key points for modification: the chloro groups at positions 2 and 6, and the amino groups at positions 4 and 5.

Substitution at C2 and C6: The chlorine atoms in the parent compound are good leaving groups, allowing for nucleophilic substitution to introduce a wide variety of functionalities. SAR studies on pyrimidine-4-carboxamides showed that modifying substituents at the C2 and C6 positions dramatically influenced inhibitory potency against the enzyme NAPE-PLD. researchgate.net

Substitution at C4 and C5: The amino groups can be acylated, alkylated, or used as points of attachment for larger, more complex moieties. In the development of diaminopyrimidine inhibitors of dihydrofolate reductase (DHFR), the nature of the groups attached to the amino functions was critical for achieving selectivity for the microbial enzyme over the human counterpart. nih.gov

Impact of Steric and Electronic Properties: The introduction of bulky groups, such as an adamantane moiety, can increase lipophilicity but may also introduce steric hindrance that affects reaction yields and target binding. nih.gov The position of substituents is also critical; studies on thiosemicarbazide derivatives showed that moving a trifluoromethylphenyl substituent from one position to another resulted in a four- to eight-fold difference in antibacterial activity. mdpi.com

Quantitative structure-activity relationship (QSAR) studies on antifungal 1,6-dihydropyrimidines revealed that molecular surface area and specific electronic and geometric descriptors were significant contributors to activity, confirming that both the size and electronic nature of substituents play a vital role. nih.gov These findings illustrate that systematic modification of the diaminopyrimidine core is a powerful strategy for optimizing biological activity.

Ligand Efficiency Analysis

In drug discovery, it is crucial not only to identify potent compounds but also to ensure they possess favorable physicochemical properties that are conducive to development into a successful drug. Ligand efficiency (LE) metrics are powerful tools used during the hit-to-lead and lead optimization phases to assess the quality of compounds and guide their development. These metrics relate the binding affinity of a compound to a property related to its size, such as the number of non-hydrogen atoms (heavy atom count, HAC), or its lipophilicity (logP).

Key ligand efficiency metrics include:

Ligand Efficiency (LE): This metric measures the binding energy per heavy atom. tandfonline.com It helps in identifying compounds that achieve high affinity without excessive size, which can often lead to poor drug-like properties. tandfonline.comresearchgate.net The goal is to maximize potency while keeping molecular size in check. researchgate.net

Lipophilic Ligand Efficiency (LLE): LLE assesses how effectively a compound utilizes its lipophilicity to achieve potency. researchgate.net It is calculated as the difference between the pIC50 (or pKi) and the logP of the compound. Higher LLE values are generally desirable, as they indicate that a compound is not relying solely on increasing greasiness to improve its binding, which can help avoid issues like poor solubility and non-specific toxicity. acs.org

Ligand Efficiency-Dependent Lipophilicity Index (LELP): This metric relates the lipophilicity of a compound to its ligand efficiency (LELP = logP / LE). blogspot.com It essentially calculates the "lipophilicity cost" for the binding efficiency of a molecule. Studies have suggested that LELP can be more effective than LLE at predicting pharmacokinetic and safety issues. blogspot.com A desirable range for LELP is often considered to be between -10 and +10. core.ac.uk

While these metrics are critical for evaluating potential drug candidates, specific ligand efficiency data for derivatives of this compound are not detailed in the available literature. However, the following interactive table provides a hypothetical example of how such an analysis would be conducted for a series of derivatives, illustrating the calculation and utility of these metrics in a drug discovery program.

Interactive Data Table: Hypothetical Ligand Efficiency Analysis of this compound Derivatives

Users can sort the table by clicking on the column headers to compare compounds based on different efficiency metrics.

| Compound ID | R-Group | IC50 (nM) | pIC50 | HAC | logP | LE (kcal/mol/HA) | LLE (pIC50 - logP) | LELP (logP / LE) |

| DPD-001 | -H | 5000 | 5.30 | 14 | 1.5 | 0.52 | 3.80 | 2.88 |

| DPD-002 | -Methyl | 1500 | 5.82 | 15 | 1.9 | 0.53 | 3.92 | 3.58 |

| DPD-003 | -Phenyl | 250 | 6.60 | 20 | 3.0 | 0.45 | 3.60 | 6.67 |

| DPD-004 | -4-Cl-Phenyl | 80 | 7.10 | 21 | 3.7 | 0.46 | 3.40 | 8.04 |

| DPD-005 | -4-OH-Phenyl | 120 | 6.92 | 21 | 2.8 | 0.45 | 4.12 | 6.22 |

Mechanism of Action Studies

Understanding the precise mechanism by which a compound exerts its biological effect is fundamental to its development as a therapeutic agent. For derivatives of the diaminopyrimidine scaffold, research has pointed towards several distinct mechanisms of action, particularly in the fields of virology and oncology.

One of the investigated antiviral mechanisms for compounds related to the this compound scaffold is the disruption of viral assembly and maturation. Research on 2-amino-4,6-dichloropyrimidine, a closely related analogue, has shown that it can inhibit the replication of a wide array of viruses, including members of the Herpes, Picorna, and Pox virus families.

The unique mechanism of action reported for this class of compounds is the prevention of the maturation of viral particles. It was observed that while viral proteins are synthesized within the host cell in the presence of the compound, these proteins are not correctly assembled into new, infectious virions. This interference with the final stages of the viral life cycle represents an attractive strategy for antiviral drug development, as it could be less susceptible to resistance mechanisms that affect drugs targeting viral enzymes like polymerases or proteases.

In the context of cancer therapy, pyrimidine derivatives are widely recognized as a "privileged scaffold" for the development of protein kinase inhibitors. nih.govresearchgate.net A specific and highly sought-after mechanism of action is Type-II kinase inhibition.

Protein kinases possess a conserved ATP-binding site that includes a flexible activation loop. This loop can exist in different conformations, most notably an active "DFG-in" state and an inactive "DFG-out" state. mdpi.comcambridgemedchemconsulting.com

Type-I inhibitors bind to the active, DFG-in conformation of the kinase.

Type-II inhibitors bind to the inactive, DFG-out conformation. cambridgemedchemconsulting.com This "DFG-out" state exposes an additional hydrophobic pocket adjacent to the ATP site, which can be exploited by the inhibitor. mdpi.com

By binding to and stabilizing this inactive conformation, Type-II inhibitors lock the enzyme in a non-functional state. This mechanism offers a key advantage: because the adjacent hydrophobic pocket is less conserved across the kinome than the ATP-binding site itself, Type-II inhibitors can often achieve greater selectivity for their target kinase, leading to fewer off-target effects. mdpi.com

Structure-based drug design efforts have led to the development of pyrimidine-based derivatives that successfully induce the DFG-out conformation in targets like Aurora A kinase. nih.govacs.org The ability of the diaminopyrimidine scaffold to serve as a foundation for inhibitors that function via this Type-II mechanism makes it a highly valuable core structure in the ongoing search for more selective and effective cancer therapeutics.

Computational Chemistry and Drug Design

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein, at the atomic level.